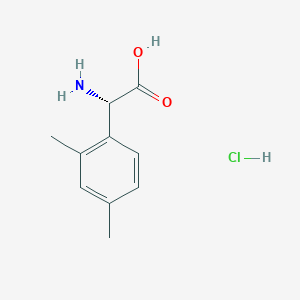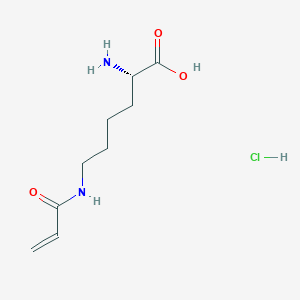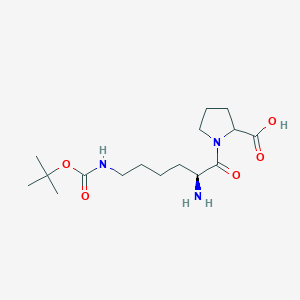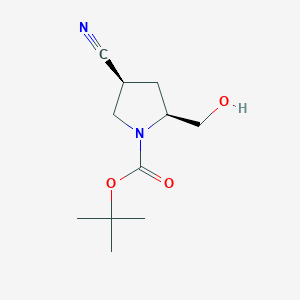
(S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of indole derivatives, which are structurally related to the given compound, involves various classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis . Another example is the N-formylation of amines using methanol as a potential formyl carrier by a reusable chromium catalyst .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the N-formylation of amines using methanol as a potential formyl carrier by a reusable chromium catalyst has been reported . Also, the synthesis of anti-depressant molecules via metal-catalyzed reactions has been reviewed .Scientific Research Applications
Corrosion Inhibition
(S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl and its derivatives have been studied for their potential as corrosion inhibitors. For instance, in a study on mild steel corrosion in acidic mediums, hydrazone derivatives, which structurally relate to (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl, were examined for their ability to protect steel from corrosion. These inhibitors were found to form a stable layer on the steel surface, demonstrating mixed-type inhibition properties (Lgaz et al., 2019). Another study focused on improved corrosion resistance of mild steel using hydrazone derivatives, supporting their potential in industrial applications (Lgaz et al., 2020).
Luminescent Chelates in Chemistry
The compound and its structural relatives have been used in the synthesis of luminescent chelates. Research on luminescent chelates of europium(III) with derivatives of (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl revealed different structurally luminescent chelates in aqueous solutions, contributing to the understanding of chelate structures (Latva et al., 1996).
Antiproliferative Activity in Cancer Research
In cancer research, derivatives of this compound have been synthesized to inhibit the proliferation of colon cancer cells. A study on 24 compounds based on the structure of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed that certain derivatives selectively inhibited the growth of HCT-116 colon cancer cells, suggesting their potential as cancer therapies (Rayes et al., 2020).
Pharmaceutical Applications
In the pharmaceutical field, the compound and its derivatives have been investigated for their effects on polymorphism and shape of mefenamic acid crystals. Research demonstrated that different solvents impact the polymorphic form and shape of these crystals, which is crucial for understanding pharmaceutical compound behavior (Mudalip et al., 2018).
Safety And Hazards
Future Directions
The future directions in the study of similar compounds involve the development of novel drugs and therapies. For instance, the development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study . Also, the exploration of 1,3,4-oxadiazole’s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future .
properties
IUPAC Name |
(2S)-2-amino-2-(2,4-dimethylphenyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-6-3-4-8(7(2)5-6)9(11)10(12)13;/h3-5,9H,11H2,1-2H3,(H,12,13);1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVKQMKNHBEQAN-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(=O)O)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](C(=O)O)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid hcl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95%](/img/structure/B6295989.png)



